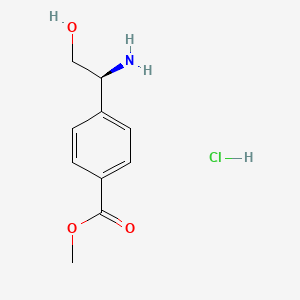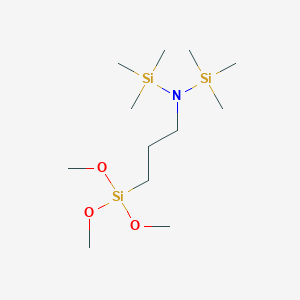
3-Chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine
概要
説明
3-Chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine is a chemical compound with the CAS Number: 1562338-69-5 . It has a molecular weight of 269.77 and a linear formula of C13H20ClN3O .
Physical And Chemical Properties Analysis
This compound is a solid or liquid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including pyridazine-based compounds, are pivotal in various scientific research areas due to their versatility as synthetic intermediates and their significance in biological contexts. They have shown exceptional functionalities in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Furthermore, their medicinal applications are notable, with some N-oxide compounds exhibiting potent anticancer, antibacterial, and anti-inflammatory activities. This makes heterocyclic N-oxide motifs, such as those from pyridazine, invaluable in advanced chemistry and drug development research (Dongli Li et al., 2019).
Biological Activity of Pyridopyridazine Derivatives
Pyridopyridazine derivatives demonstrate a broad spectrum of biological activities, including antitumor, antibacterial, analgesic, and diuretic effects. They have been identified as selective inhibitors for phosphodiesterases 5 and 4, and novel GABA-A receptor benzodiazepine binding site ligands. Some derivatives also show molluscicidal activity, making them potential biodegradable agrochemicals. The extensive biological activity spectrum of pyridopyridazine derivatives underscores their importance in the synthesis of new compounds for various applications (Anna Wojcicka and Anna Nowicka-Zuchowska, 2018).
Synthesis and Applications of Pyridazine and Pyridazone Analogues
Synthetic methodologies for pyridazine and its analogues focus on the addition of hydrazine or its derivatives to appropriately disubstituted carbon chains. Pyridazines have attracted attention due to their varied biological activities, especially concerning the cardiovascular system. The properties and synthesis approaches of pyridazines highlight their potential in creating new compounds with significant biological activities (V. Jakhmola et al., 2016).
Antiviral Activity of Phenothiazines towards RNA-Viruses
In the wake of global health crises, the antiviral potential of existing drugs has become a focal point of research. Phenothiazines, traditionally used as antipsychotic agents, have shown promising antiviral activity against a broad spectrum of RNA-viruses. These findings suggest the therapeutic potential of repurposing phenothiazines for antiviral treatments, emphasizing the need for further research in both cell-based studies and clinical trials (M. Otręba et al., 2020).
Optoelectronic Applications of Functionalized Quinazolines and Pyrimidines
Quinazoline and pyrimidine derivatives are crucial in developing novel optoelectronic materials due to their luminescent properties. These compounds, when incorporated into π-extended conjugated systems, have shown significant potential in fabricating materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs. The exploration of quinazoline and pyrimidine derivatives in optoelectronics opens up new avenues for the creation of advanced materials with enhanced performance (G. Lipunova et al., 2018).
Safety and Hazards
特性
IUPAC Name |
3-chloro-6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O/c1-12(2)7-9(8-13(3,4)17-12)18-11-6-5-10(14)15-16-11/h5-6,9,17H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZZWJGBBWNRHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)
![(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360846.png)
![4-Bromo-[1,5]naphthyridine dihydrobromide](/img/structure/B6360850.png)
![2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6360856.png)


![2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6360884.png)



![cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B6360903.png)
